N-(2-Furylmethyl)benzamide CAS 3952-30-5 properties
N-(2-Furylmethyl)benzamide CAS 3952-30-5 properties
Topic: (CAS 3952-30-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS: 3952-30-5 | Molecular Formula: C₁₂H₁₁NO₂ | MW: 201.22 g/mol [1]
Executive Summary
N-(2-Furylmethyl)benzamide (also known as N-furfurylbenzamide) is a secondary amide featuring a benzoyl moiety coupled to a furan ring via a methylene linker. While primarily utilized as a versatile building block in organic synthesis, its structural motifs—specifically the furan ring and the amide linkage—position it as a significant pharmacophore in medicinal chemistry. The compound serves as a scaffold for the development of antimicrobial agents, kinase inhibitors, and ligands for coordination chemistry. This guide details its physicochemical properties, optimized synthetic protocols, structural characterization, and biological potential, providing a self-validating resource for laboratory application.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
The following data consolidates experimental and predicted properties to establish a baseline for identification and quality control.
| Property | Value | Notes |
| IUPAC Name | N-(Furan-2-ylmethyl)benzamide | |
| CAS Number | 3952-30-5 | |
| Appearance | White to off-white crystalline solid | Can appear as a viscous oil if impure [1] |
| Melting Point | 99.5 – 101 °C | Recrystallized from EtOH/Water [1] |
| Boiling Point | ~411 °C (Predicted) | Decomposition likely before BP |
| Density | 1.161 g/cm³ | Predicted at 20°C |
| LogP | 2.02 | Moderate lipophilicity; CNS penetrant potential |
| Solubility | Soluble: DCM, DMSO, Methanol, EtOAcInsoluble: Water |
Synthetic Methodologies
To ensure reproducibility and high purity, two distinct synthetic routes are presented. Method A utilizes Schotten-Baumann conditions (aqueous/green chemistry), while Method B employs anhydrous conditions for moisture-sensitive substrates or higher yield requirements.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of furfurylamine attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation yields the amide.
Figure 1: Nucleophilic acyl substitution mechanism for the formation of N-(2-Furylmethyl)benzamide.
Method A: Schotten-Baumann Protocol (Aqueous Base)
Best for: Rapid synthesis, green chemistry, avoiding organic bases.
Reagents:
-
Furfurylamine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% NaOH (aq)
Protocol:
-
Preparation: Dissolve furfurylamine (10 mmol) in 10% NaOH solution (15 mL) in a 50 mL Erlenmeyer flask. Cool to 0–5 °C in an ice bath.
-
Addition: Add benzoyl chloride (11 mmol) dropwise over 15 minutes with vigorous stirring. Critical: Maintain temperature <10°C to prevent hydrolysis of the acid chloride.
-
Reaction: Remove the ice bath and stir at room temperature for 1 hour. A white precipitate should form immediately.
-
Workup: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove excess base and salts.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.
Method B: Anhydrous Acylation (DCM/TEA)
Best for: High yield, strict stoichiometry control.
Reagents:
-
Furfurylamine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve furfurylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool to 0 °C.
-
Acylation: Add benzoyl chloride (10.5 mmol) diluted in DCM (5 mL) dropwise via syringe.
-
Monitoring: Stir at 0 °C for 30 mins, then warm to RT. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench & Wash: Quench with saturated NaHCO₃ (aq). Transfer to a separatory funnel.
-
Wash Organic layer: 1x 1M HCl (remove unreacted amine), 1x Brine.
-
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
Structural Characterization
Validation of the synthesized compound is performed via NMR and IR spectroscopy.[2][3][4] The following data is derived from high-purity samples [1][4].
Proton NMR (¹H NMR, 500 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 6.68 | Broad Singlet | 1H | NH | Amide proton (exchangeable) |
| 4.65 | Doublet (J=5.6 Hz) | 2H | N-CH₂-Furan | Methylene linker; coupling to NH confirms connectivity |
| 7.36 | Multiplet | 1H | Furan-H5 | Proton adjacent to Oxygen (deshielded) |
| 6.33 | Multiplet | 1H | Furan-H4 | Beta-proton on furan ring |
| 6.24 | Multiplet | 1H | Furan-H3 | Beta-proton on furan ring |
| 7.75 – 7.80 | Multiplet | 2H | Phenyl-H (Ortho) | Ortho protons of benzoyl group |
| 7.40 – 7.50 | Multiplet | 3H | Phenyl-H (Meta/Para) | Remaining aromatic protons |
Infrared Spectroscopy (FT-IR)
-
3280 cm⁻¹: N-H Stretch (Secondary Amide).
-
1645 cm⁻¹: C=O Stretch (Amide I band) – Characteristic of benzamides.
-
1540 cm⁻¹: N-H Bend (Amide II band).
-
710 cm⁻¹: C-H Bend (Mono-substituted benzene).
Mass Spectrometry (EI-MS)
-
Molecular Ion (M+): m/z 201.
-
Base Peak: m/z 105 (Benzoyl cation [PhCO]⁺) – cleavage of the amide bond is the dominant fragmentation pathway.
-
Fragment: m/z 81 (Furfuryl cation).
Biological & Pharmacological Potential[5][6][7][10][15]
Researchers utilizing CAS 3952-30-5 often explore its utility as a pharmacophore scaffold. The combination of the lipophilic benzoyl group and the electron-rich furan ring allows for specific interactions with biological targets.
Pharmacophore Mapping
The compound serves as a "linker-scaffold" in drug design.
-
Kinase Inhibition: Benzamide derivatives are frequent motifs in ATP-competitive kinase inhibitors. The amide hydrogen can serve as a H-bond donor to the hinge region of kinases [2].
-
Antimicrobial Activity: N-substituted benzamides have demonstrated efficacy against B. subtilis and E. coli by disrupting cell wall synthesis or inhibiting specific enzymes [3].
-
Metabolic Considerations: The furan ring is a "structural alert" in drug development. It can undergo metabolic activation by cytochrome P450 enzymes to form reactive enedials, potentially leading to hepatotoxicity. Researchers must assess this risk early in lead optimization [5].
Figure 2: Structure-Activity Relationship (SAR) and toxicity screening workflow for furan-containing benzamides.
Handling & Safety (GHS)[4]
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) if long-term storage is required, as the furan ring is susceptible to oxidation over extended periods [1].
References
-
ChemSrc. (n.d.). Benzamide, N-(2-furanylmethyl)- (CAS 3952-30-5) Physicochemical Properties. Retrieved from [Link]
-
Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
NanoBioLetters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). N-furfurylbenzamide NMR and IR Spectra. Retrieved from [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide | C9H8F3NO2 | CID 68429331 - PubChem [pubchem.ncbi.nlm.nih.gov]
